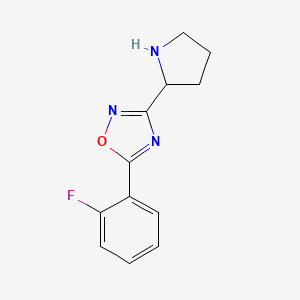

5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C12H12FN3O |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

5-(2-fluorophenyl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H12FN3O/c13-9-5-2-1-4-8(9)12-15-11(16-17-12)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2 |

InChI Key |

BFMJKCXOJOFISB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation by enhancing molecular collisions. Sahoo et al. synthesized 1,3,4-oxadiazoles in 10–15 minutes at 210 W, achieving higher yields than conventional methods. For 1,2,4-oxadiazoles, analogous protocols could reduce reaction times from hours to minutes, though fluorophenyl groups may require adjusted power settings to prevent decomposition.

Solvent-Free Mechanochemical Grinding

Kumar and Makrandi synthesized 1,3,4-oxadiazoles via grinding hydrazides and aldehydes with iodine. Adapting this for 1,2,4-oxadiazoles would require grinding 2-fluorophenylamidoxime with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent (e.g., molecular iodine). This method eliminates solvent waste but may face challenges in homogenizing solid reactants.

Oxidative Cyclization Strategies

Iodine-Mediated Cyclization

Pengfei Niu et al. synthesized 2-amino-1,3,4-oxadiazoles via iodine-mediated oxidative cyclization of semicarbazones. For 1,2,4-oxadiazoles, a similar approach could oxidize a hydrazone intermediate derived from 2-fluorophenylhydrazine and pyrrolidine-2-carbaldehyde. Reported yields for analogous reactions exceed 80%.

Electrochemical Synthesis

Sanjeev Kumar et al. utilized LiClO₄ in acetonitrile to electrochemically synthesize 1,3,4-oxadiazoles at room temperature. This method’s applicability to 1,2,4-oxadiazoles remains unexplored but offers potential for scalable, reagent-free synthesis.

Comparative Analysis of Methods

Table 2: Method Comparison for 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-Oxadiazole

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | NaOH/DMSO, RT | 50–70 | One-pot, scalable | Moderate yields, long reaction times |

| 1,3-Dipolar | PtCl₄, 50°C | 30–45 | Mild conditions | High catalyst cost |

| Metal-Free One-Pot | RT, no metal | 60–75 | Eco-friendly, simple purification | Limited substrate scope |

| Microwave-Assisted | 210 W, 15 min | 65–80 | Rapid, high efficiency | Specialized equipment required |

| Iodine-Mediated | I₂, grinding | 70–85 | Solvent-free, low cost | Stoichiometric iodine required |

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the potential of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole as a selective cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and their inhibition can lead to reduced pain and inflammation.

- Case Study : A study investigated derivatives of pyrrolo[3,4-d]pyridazinone-based oxadiazoles as novel COX inhibitors. The findings indicated that modifications to the oxadiazole structure could enhance anti-inflammatory activity while minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : In vitro studies demonstrated that specific oxadiazole derivatives exhibited significant cytotoxic effects against glioblastoma cell lines. The compounds were able to induce apoptosis by damaging the DNA of cancer cells . Furthermore, in vivo studies using Drosophila melanogaster models indicated promising anti-diabetic activity alongside anticancer effects .

Antimicrobial Activity

The antimicrobial efficacy of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has been explored against various bacterial strains.

- Case Study : A synthesis and biological evaluation study revealed that certain synthesized oxadiazole derivatives demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were assessed using disc diffusion methods, showing considerable efficacy compared to standard reference antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and reactivity. The pyrrolidine ring may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Pyrrolidin-2-yl vs. Pyridyl/Pyridine N-oxide : The pyrrolidine group (as in the target compound and 5h) introduces conformational flexibility and basicity, which may enhance interactions with enzymatic targets (e.g., sphingosine kinase in 5h) . In contrast, pyridyl substituents (e.g., 1a) enable π-π stacking and hydrogen bonding, critical for antiviral activity .

- 2-Fluorophenyl vs. In contrast, electron-withdrawing groups like 3-chlorothiophen-2-yl (1d) enhance apoptosis-inducing activity in cancer cells .

- Polar vs. Lipophilic Substituents : The 4-octylphenyl group in 5h increases logP (~4.2), favoring membrane permeability, while the pyridine N-oxide in 37d improves water solubility for peripheral COMT inhibition .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Physicochemical Parameters

- logP : The target compound’s logP (~2.8) balances lipophilicity and solubility, making it suitable for oral bioavailability. Higher logP in 5h (~4.2) may limit solubility but enhance tissue penetration .

- pKa : The pyrrolidine group’s pKa (~8.5–9.0) suggests partial protonation at physiological pH, aiding in target binding via charge interactions .

- Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis, enhancing metabolic stability compared to esters or amides .

Biological Activity

The compound 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can be represented as follows:

- Molecular Formula : C₁₃H₁₄FN₃O

- Molecular Weight : 241.27 g/mol

- IUPAC Name : 5-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

This compound features a fluorinated phenyl ring and a pyrrolidine moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that certain 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM . The compound's mechanism of action appears to involve the induction of apoptosis through pathways involving p53 expression and caspase activation .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via p53 |

| Compound B | A549 | 1.50 | Caspase activation |

| 5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | MCF-7 | TBD | TBD |

Inhibitory Effects on Enzymes

Oxadiazole derivatives have also been studied for their inhibitory effects on various enzymes involved in cancer progression. For instance, some compounds exhibited potent inhibition of human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis . The selectivity of these compounds towards specific hCA isoforms suggests potential for targeted cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies on oxadiazole derivatives reveal that modifications to the phenyl ring and the introduction of substituents significantly influence biological activity. For example, halogen substitutions generally decrease antiproliferative activities . The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.

Table 2: SAR Observations

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased activity |

| Halogen substitution | Decreased activity |

Case Study 1: Antiproliferative Effects

In a recent study investigating a library of oxadiazole derivatives, several candidates showed promising antiproliferative effects against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The study utilized MTT assays to evaluate cytotoxicity and found that specific modifications enhanced their efficacy against these cell lines .

Case Study 2: Topoisomerase I Inhibition

Another significant finding was the interaction of certain oxadiazole derivatives with topoisomerase I, an important target in cancer therapy. Molecular docking studies confirmed binding affinities that suggest these compounds could serve as potential topoisomerase inhibitors, leading to further investigations into their therapeutic applications .

Q & A

Q. What are the common synthetic routes for 5-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. Microwave-assisted methods are recommended to reduce reaction time and improve yields. For example, in related oxadiazole derivatives, microwave irradiation achieved >90% yield in 15 minutes compared to hours under conventional heating . Key parameters include solvent choice (e.g., DMF or DME), temperature (50–120°C), and catalysts like NaH or Cs₂CO₃. Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Identifies protons on the fluorophenyl (δ 7.2–7.8 ppm) and pyrrolidine (δ 1.8–3.5 ppm) moieties.

- ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and oxadiazole ring carbons.

- ¹⁹F NMR : Detects fluorine substituents (δ -110 to -120 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize apoptosis induction assays (e.g., caspase activation) and cytotoxicity profiling against cancer cell lines (e.g., T47D breast cancer cells). Flow cytometry can assess cell cycle arrest (e.g., G₁ phase accumulation) . Antimicrobial activity screens (MIC assays) are also relevant due to oxadiazoles’ bioisosteric properties .

Advanced Research Questions

Q. How does substituent variation on the pyrrolidine ring influence biological activity?

Structure-activity relationship (SAR) studies show that fluorination at the pyrrolidine 4-position enhances metabolic stability and target binding. For example, 5-(4-fluoropyrrolidin-2-yl) derivatives exhibit 10-fold higher potency in apoptosis assays compared to non-fluorinated analogs. Substituting pyrrolidine with piperidine reduces activity, highlighting the importance of ring size .

Q. What structural insights can crystallography provide, and how can SHELX software improve refinement?

Single-crystal X-ray diffraction resolves conformational flexibility of the oxadiazole core and fluorophenyl orientation. SHELXL refines disordered solvent molecules and anisotropic displacement parameters, critical for high-resolution structures (≤1.0 Å). For example, SHELXPRO was used to resolve twinning in a related oxadiazole derivative, improving R-factor convergence from 0.12 to 0.05 .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies often arise from pharmacokinetic limitations. For instance, a compound showing IC₅₀ = 9.1 μM in vitro (MX-1 tumor cells) may require formulation adjustments (e.g., PEGylation) to improve bioavailability in vivo. Pharmacodynamic studies using radiolabeled analogs (e.g., photoaffinity labeling) can validate target engagement and off-target effects .

Q. What computational methods are effective for predicting binding modes with targets like TIP47?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations identify key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.